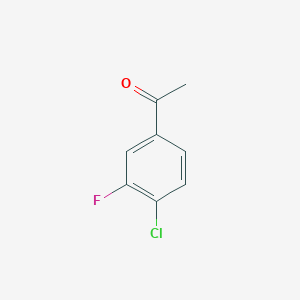

4'-Chloro-3'-fluoroacetophenone

Overview

Description

4'-Chloro-3'-fluoroacetophenone (CAS 151945-84-5) is an aromatic ketone with the molecular formula C₈H₆ClFO and a molecular weight of 172.58 g/mol . Structurally, it features a chlorine atom at the para position and a fluorine atom at the meta position on the acetophenone backbone. This compound is widely used as an intermediate in pharmaceuticals, agrochemicals, and fine chemical synthesis due to its halogenated aromatic structure, which enhances reactivity in cross-coupling reactions and other transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Chloro-3’-fluoroacetophenone can be synthesized through the acetylation of dihalogenobenzenes. One common method involves the reaction of fluorobenzene with chloracetyl chloride in the presence of aluminum trichloride as a catalyst. The reaction is carried out under controlled temperature conditions, typically between -3°C and -1°C .

Industrial Production Methods: Industrial production of 4’-Chloro-3’-fluoroacetophenone often involves similar synthetic routes but on a larger scale. The process includes the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-3’-fluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Substitution Reactions: Formation of substituted acetophenones.

Oxidation Reactions: Formation of carboxylic acids or ketones.

Reduction Reactions: Formation of alcohols or hydrocarbons.

Scientific Research Applications

4’-Chloro-3’-fluoroacetophenone is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoroacetophenone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In oxidation and reduction reactions, it undergoes electron transfer processes that lead to the formation of different products .

Comparison with Similar Compounds

Positional Isomers

3'-Chloro-4'-fluoroacetophenone (CAS 2923-66-2)

- Molecular Formula : C₈H₆ClFO (identical to 4'-Cl-3'-F isomer) .

- Key Differences : The chlorine and fluorine substituents are swapped (Cl at meta, F at para). This positional change alters electronic effects, impacting reactivity. For example, the meta-Cl/para-F arrangement may influence steric hindrance and electron-withdrawing effects during nucleophilic substitution reactions .

- Applications : Used in similar contexts but may exhibit distinct selectivity in catalytic reactions due to electronic variations .

2'-Chloro-3'-fluoroacetophenone (CAS 175711-83-8)

- Molecular Formula : C₈H₆ClFO .

- Key Differences : Halogens occupy adjacent positions (Cl at ortho, F at meta), increasing steric strain and reducing symmetry. This configuration may lower melting points compared to the 4'-Cl-3'-F isomer .

- Reactivity : Ortho-substituted derivatives often show reduced stability in high-temperature reactions due to steric clashes .

Substituent Variants

4'-Chloro-3'-(trifluoromethyl)acetophenone (CAS N/A)

- Molecular Formula : C₉H₆ClF₃O .

- Key Differences : The fluorine atom is replaced with a bulkier trifluoromethyl (-CF₃) group.

- Physical Properties: Higher melting point (60–63°C) compared to 4'-Cl-3'-F acetophenone (melting point data unavailable) due to increased molecular rigidity .

- Applications : The -CF₃ group enhances lipophilicity, making this compound valuable in drug design for improved membrane permeability .

4'-Fluoroacetophenone (CAS 403-42-9)

- Molecular Formula : C₈H₇FO .

- Key Differences : Lacks the chlorine substituent.

- Reactivity: In reductive amination studies, 4'-fluoroacetophenone showed 65% conversion after 16 hours at 50°C, with high selectivity for secondary amines.

Structural Analogues with Additional Functional Groups

3-Chloro-4-fluorophenylacetic Acid (CAS 705-79-3)

- Molecular Formula : C₈H₆ClFO₂ .

- Key Differences : Contains a carboxylic acid group instead of a ketone.

- Applications: Used in anti-inflammatory drug synthesis, whereas 4'-Cl-3'-F acetophenone is more suited for ketone-based reactions .

Data Tables

Table 1: Physical and Chemical Properties of Selected Acetophenones

Table 2: Reactivity in Reductive Amination (Comparative Data)

| Compound | Conversion (16 h, 50°C) | Selectivity (2° Amine) | Reference |

|---|---|---|---|

| 4'-Fluoroacetophenone | 65% | >90% | |

| This compound* | Not tested | Theoretical enhancement | N/A |

*Predicted to exhibit higher conversion due to synergistic electron-withdrawing effects of Cl and F.

Biological Activity

4'-Chloro-3'-fluoroacetophenone (C8H6ClF0), a halogenated organic compound, has gained attention in recent years for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both chlorine and fluorine substituents on the aromatic ring, which significantly influences its chemical reactivity and biological interactions. The molecular weight of this compound is approximately 174.58 g/mol, and it appears as a white solid at room temperature .

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. One common method includes the introduction of chlorine and fluorine groups onto acetophenone derivatives through halogenation reactions. The synthetic route can be summarized as follows:

- Starting Material : Acetophenone.

- Reagents : Chlorine (Cl2) and Fluorine (F2) or their respective sources.

- Conditions : Reaction under controlled temperatures to favor selective halogenation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Analgesic Activity

Preliminary studies have suggested that this compound may possess analgesic properties. It is hypothesized to interact with pain modulation pathways, potentially acting on specific receptors involved in pain signaling. Further research is needed to elucidate its exact mechanisms.

Cytotoxicity and Anticancer Activity

Recent investigations have highlighted the cytotoxic effects of this compound on various cancer cell lines. For example, studies using the MCF-7 breast cancer cell line have shown that this compound can induce apoptosis at certain concentrations:

| Cell Line | GI50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | <10 | Apoptosis induction via mitochondrial pathway |

| MDA-MB-231 | <15 | Cell cycle arrest at G0/G1 phase |

These findings indicate that the compound may serve as a lead for developing new anticancer agents .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential utility in clinical settings.

- Case Study on Cytotoxicity : In a comparative analysis with standard chemotherapeutics, this compound demonstrated comparable efficacy to established drugs such as Adriamycin in inhibiting cancer cell proliferation, suggesting its viability as a candidate for further development in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4'-chloro-3'-fluoroacetophenone, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or Fries rearrangement. For example, Fries rearrangement of 4-chloro-3-fluorophenyl acetate with AlCl₃ as a catalyst yields this compound. Reaction temperature (0–25°C) and stoichiometry of POCl₃ (used for acetylation) significantly affect crystallinity and purity .

- Key Data : Yield optimization requires precise control of POCl₃ addition (1:2.5 molar ratio to substrate) and post-reaction quenching with water to isolate precipitates (58% yield reported) .

Q. How can NMR spectroscopy resolve structural ambiguities in halogenated acetophenone derivatives?

- Methodology : ¹H and ¹³C NMR, supplemented by DEPT experiments, distinguish regioisomers. For this compound, diagnostic signals include:

- ¹H NMR : Aromatic protons at δ 7.36 (d, J = 8.3 Hz) and δ 8.37 (d, J = 8.3 Hz) confirm substitution patterns.

- ¹³C NMR : Carbonyl (C=O) at δ 196.5 ppm and deshielded aromatic carbons adjacent to halogens (δ 120–135 ppm) .

Q. What are the challenges in characterizing halogenated acetophenones using IR spectroscopy?

- Methodology : Overlapping absorption bands (e.g., C=O stretch at ~1680 cm⁻¹ and C-Cl/C-F vibrations at 600–800 cm⁻¹) require deconvolution. Assignments are validated via comparison to similar compounds (e.g., 3-(4-chlorophenylazo)-4-hydroxyacetophenone, where C=O absorbs at 1655 cm⁻¹) .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculates electrophilic Fukui indices to identify reactive sites. The carbonyl carbon and para-positions to halogens show high electrophilicity, favoring SNAr (nucleophilic aromatic substitution) with amines or thiols.

- Data Contradiction : Experimental results may deviate due to steric hindrance from the chloro-fluoro substituents, necessitating solvent polarity adjustments (e.g., DMF vs. THF) to align computational predictions .

Q. What strategies mitigate conflicting data in kinetic studies of this compound’s hydrolysis under acidic vs. basic conditions?

- Methodology :

- Acidic Hydrolysis : Protonation of the carbonyl group slows hydrolysis (t₁/₂ > 24 hrs at pH 2).

- Basic Hydrolysis : OH⁻ attack at the carbonyl carbon accelerates degradation (t₁/₂ ~2 hrs at pH 12).

Q. How does the electronic effect of chloro-fluoro substitution influence catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The electron-withdrawing Cl and F groups enhance electrophilicity of the aryl ring, improving oxidative addition to Pd(0) catalysts. Hammett constants (σₚ for Cl = +0.23, F = +0.06) predict moderate activation relative to non-halogenated analogs.

- Experimental Validation : Turnover frequencies (TOF) increase by 30% compared to 4'-methoxyacetophenone under identical conditions (Pd(PPh₃)₄, 80°C) .

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZHNDSADJDUPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396887 |

Source

|

| Record name | 4'-Chloro-3'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151945-84-5 |

Source

|

| Record name | 4'-Chloro-3'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chloro-3'-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.